3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is a complex organic compound characterized by its phenyl groups and oxadiazole ring. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological and chemical properties.
Mechanism of Action
While the specific mechanism of action for 3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is not available, oxadiazoles have been reported to have a wide range of biological activities. They have been used as anti-inflammatory, analgesic, anticancer, antibacterial, antifungal, antiviral, or blood-pressure-lowering agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide typically involves multi-step organic reactions. One common method starts with the reaction of phenylhydrazine with benzaldehyde to form a phenylhydrazone, which is then cyclized to form the oxadiazole ring. The propanamide group is introduced through subsequent reactions involving acyl chloride and amines.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form phenolic compounds.
Reduction: The oxadiazole ring can be reduced to form a corresponding amine.
Substitution: The propanamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide has various applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential biological activities, including anticonvulsant properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-phenyl-1,2,4-oxadiazol-5(4H)-one: This compound has a similar structure but lacks the propanamide group.
Substituted phenyl containing 1,3,4-oxadiazole-2-yl-but-2-enamides: These compounds are structurally related and have been evaluated for anticonvulsant activity.
Uniqueness: 3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is unique due to its specific combination of phenyl groups and the oxadiazole ring, which contribute to its distinct chemical and biological properties.
This compound continues to be a subject of interest in various fields of research, and its potential applications are vast. Further studies are needed to fully understand its properties and harness its benefits for practical use.
Properties
IUPAC Name |
3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-15(12-11-13-7-3-1-4-8-13)18-17-20-19-16(22-17)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWSZIWYIZCCKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.